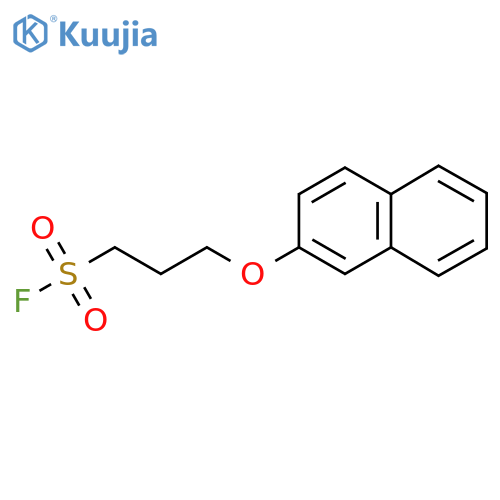

Cas no 2138398-00-0 (3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride)

3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-728743

- 2138398-00-0

- 3-(naphthalen-2-yloxy)propane-1-sulfonyl fluoride

- 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride

-

- インチ: 1S/C13H13FO3S/c14-18(15,16)9-3-8-17-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2

- InChIKey: APFPTMLQYRUBPC-UHFFFAOYSA-N

- ほほえんだ: S(CCCOC1C=CC2C=CC=CC=2C=1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 268.05694361g/mol

- どういたいしつりょう: 268.05694361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 51.8Ų

3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728743-1.0g |

3-(naphthalen-2-yloxy)propane-1-sulfonyl fluoride |

2138398-00-0 | 1g |

$0.0 | 2023-06-06 |

3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride 関連文献

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluorideに関する追加情報

Introduction to 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride (CAS No. 2138398-00-0)

The compound 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride, identified by the CAS number 2138398-00-0, represents a significant advancement in the realm of synthetic organic chemistry and pharmaceutical intermediates. This compound belongs to a class of molecules characterized by the presence of a naphthalene ring linked to a propane-1-sulfonyl fluoride moiety through an oxygen atom. Such structural features make it a versatile building block for the synthesis of more complex molecules, particularly in drug discovery and material science applications.

One of the most compelling attributes of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride is its utility as a fluorinated sulfonate ester. The fluorine atom in the sulfonyl fluoride group enhances the electrophilicity of the sulfur center, making it highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic pathways, allowing for the efficient introduction of sulfonate functionalities into larger molecular frameworks. The naphthalene ring, on the other hand, contributes to the overall lipophilicity and electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in fluorinated compounds due to their unique physicochemical properties, which often translate into improved pharmacological profiles. For instance, fluorine atoms can enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. The synthesis of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride exemplifies this trend, as it provides a convenient route to access fluorinated sulfonates that are otherwise challenging to prepare through traditional methods.

Recent research has highlighted the role of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride in the development of novel therapeutic agents. Specifically, its derivatives have been explored as potential inhibitors of various enzymes implicated in inflammatory and oncogenic pathways. The combination of a naphthalene scaffold with a sulfonyl fluoride group creates a molecular template that can be further modified to achieve high selectivity and potency. For example, studies have demonstrated that certain analogs derived from this compound exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) design.

The utility of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride extends beyond pharmaceutical applications. In material science, fluorinated sulfonates are valued for their thermal stability and resistance to degradation under harsh conditions. This makes them suitable for use in high-performance polymers and coatings where chemical inertness is critical. Additionally, the naphthalene moiety can serve as an anchor for further functionalization, enabling the creation of hybrid materials with tailored properties.

The synthesis of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors such as 2-naphthol and 1-chloropropanesultone. The key step involves nucleophilic aromatic substitution (SNAr), where 2-naphthol reacts with 1-chloropropanesultone in the presence of a base to form the desired product. This reaction is favored under mild conditions and proceeds with high regioselectivity due to the electron-deficient nature of the naphthalene ring at position 2.

Advances in catalytic systems have further refined the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions offer an alternative approach, enabling more streamlined access to complex structures. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl groups onto propane derivatives with high efficiency. Such methodologies not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The role of computational chemistry in designing derivatives of 3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride cannot be overstated. Molecular modeling techniques allow researchers to predict binding modes and affinity for biological targets with remarkable accuracy. By leveraging these tools, scientists can optimize synthetic routes and identify lead compounds more rapidly than traditional trial-and-error methods alone would permit.

In conclusion,3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride (CAS No. 2138398-00-0) represents a valuable intermediate with broad applications across multiple disciplines. Its unique structural features make it an ideal candidate for further derivatization in drug discovery and material science research. As synthetic methodologies continue to evolve and computational tools become more sophisticated,3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride is poised to play an increasingly important role in future advancements.

2138398-00-0 (3-(Naphthalen-2-yloxy)propane-1-sulfonyl fluoride) 関連製品

- 92527-67-8(5-(benzyloxy)methyl-5-methyloxolan-2-one)

- 1217247-19-2((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)

- 2172151-67-4(2-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)

- 191212-82-5(2-fluorohex-5-en-1-ol)

- 2649087-85-2(1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)

- 921060-72-2(2,5-dimethoxy-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzene-1-sulfonamide)

- 444588-65-2(2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide)

- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

- 1341322-71-1(2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)

- 1072089-68-9(8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine)